molecular formula C12H14O3 B13880857 3-Acetyl-4-propan-2-ylbenzoic acid

3-Acetyl-4-propan-2-ylbenzoic acid

Cat. No.: B13880857
M. Wt: 206.24 g/mol
InChI Key: AUGCUTFURTZKAB-UHFFFAOYSA-N
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Description

3-Acetyl-4-propan-2-ylbenzoic acid is a sophisticated benzoic acid derivative intended for research and development purposes. This compound features a benzoic acid core functionalized with both an acetyl group and an isopropyl (propan-2-yl) group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular structure allows it to act as a key precursor in the synthesis of more complex molecules, particularly in constructing heterocyclic compounds . Researchers can utilize this compound in various reactions, including condensations and cyclizations, to develop novel substances with potential biological activity . The presence of both carboxylic acid and ketone functional groups provides two distinct sites for chemical modification, enabling the creation of amides, esters, or heterocyclic frameworks like oxazoles and coumarin derivatives, which are common scaffolds in pharmaceuticals and agrochemicals . Benzoic acid derivatives are extensively studied for their wide range of biological properties, which often include antimicrobial and antifungal activities . As such, 3-Acetyl-4-propan-2-ylbenzoic acid is a compound of significant interest for researchers in the fields of anti-infective agent development and chemical biology. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-acetyl-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-7(2)10-5-4-9(12(14)15)6-11(10)8(3)13/h4-7H,1-3H3,(H,14,15)

InChI Key

AUGCUTFURTZKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Analytical Data and Characterization

The characterization of 3-acetyl-4-propan-2-ylbenzoic acid typically involves:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Chemical shifts corresponding to acetyl methyl group (~2.5 ppm), isopropyl protons (~1.0-2.5 ppm), aromatic protons (6.5-8.0 ppm), and carboxylic acid proton (~10-13 ppm)
Infrared (IR) Spectroscopy Functional group identification Strong absorption bands for carbonyl (C=O) stretch (~1700 cm⁻¹), aromatic C-H, and O-H (broad around 2500-3300 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C11H12O3 (Molecular weight ~192 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity typically >95% for well-prepared samples

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Friedel-Crafts Acylation + Oxidation Acetyl chloride, AlCl3, LiOH Low temp, organic solvent Straightforward, widely used Requires careful control to avoid poly-substitution
Suzuki Coupling + Functionalization Boronic acids, Pd catalyst Mild, selective High selectivity, versatile Requires specialized catalysts and reagents
Grignard Addition + Oxidation Alkyl magnesium halide Anhydrous conditions Useful for side-chain modifications Sensitive to moisture, multi-step
Direct Nitration + Reduction + Hydrolysis HNO3, reducing agents, LiOH Multi-step Enables introduction of amino or hydroxyl groups Longer synthesis, lower overall yield

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Carboxy-4-propan-2-ylbenzoic acid.

    Reduction: 3-(1-Hydroxyethyl)-4-propan-2-ylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Acetyl-4-propan-2-ylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in acetylation reactions, altering the function of proteins and other biomolecules. The propan-2-yl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula : C₉H₈O₄ | Molecular Weight : 180.16 g/mol
Key Structural Differences :

  • Caffeic acid contains a catechol group (3,4-dihydroxybenzene) and a propenoic acid side chain, while 3-acetyl-4-propan-2-ylbenzoic acid has acetyl and isopropyl groups on the benzene ring.
  • The hydroxyl groups in caffeic acid confer strong antioxidant properties and hydrogen-bonding capacity, whereas the acetyl and isopropyl groups in the target compound enhance lipophilicity and steric hindrance.

3-Fluoro-4-methyl-2-[(propan-2-yl)amino]benzoic Acid

Molecular Formula: C₁₁H₁₄FNO₂ | Molecular Weight: 211.23 g/mol Key Structural Differences:

  • The fluorine atom and methyl group in the 3-fluoro-4-methyl analog introduce electronegativity and steric effects, while the isopropylamino group at position 2 adds basicity. The target compound lacks halogenation but includes an acetyl group.

Physicochemical Implications :

  • Fluorination typically enhances metabolic stability and binding affinity in drug design. The acetyl group in the target compound may increase electrophilicity, influencing reactivity in substitution or condensation reactions.
Property 3-Acetyl-4-propan-2-ylbenzoic Acid 3-Fluoro-4-methyl Analog
Substituents Acetyl, isopropyl Fluoro, methyl, isopropylamino
Acidity (Predicted) Higher (acetyl EWG effect) Moderate (fluoro EWG)
Potential Applications Organic synthesis intermediates Pharmaceutical lead optimization

Key Research Findings and Gaps

  • Synthetic Utility : Both 3-acetyl-4-propan-2-ylbenzoic acid and its fluorinated analog () are valuable for modular synthesis due to their functional handles (e.g., carboxylic acid for coupling reactions).
  • Thermal Properties: No melting or boiling point data are available for 3-acetyl-4-propan-2-ylbenzoic acid, unlike caffeic acid (yellow crystals, stable under standard conditions) .

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